molecular formula C14H9ClN2O B14450509 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine CAS No. 79232-84-1

3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine

Cat. No.: B14450509
CAS No.: 79232-84-1
M. Wt: 256.68 g/mol
InChI Key: FGDSBPPEBXZROX-UHFFFAOYSA-N
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Description

3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is a chemical compound with the molecular formula C14H9ClN2O. It is a member of the pyridazine family, characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a naphthalen-2-yloxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine typically involves the reaction of 3-chloropyridazine with 2-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-[(naphthalen-2-yl)oxy]pyridazine derivative.

Scientific Research Applications

3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

79232-84-1

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

3-chloro-6-naphthalen-2-yloxypyridazine

InChI

InChI=1S/C14H9ClN2O/c15-13-7-8-14(17-16-13)18-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H

InChI Key

FGDSBPPEBXZROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NN=C(C=C3)Cl

Origin of Product

United States

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